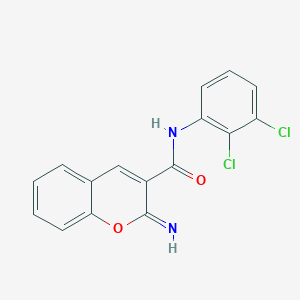
N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide
Overview
Description
N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antimicrobial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes. The anti-inflammatory activity of N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and anti-inflammatory activities, the compound has been reported to possess antioxidant properties. It has also been shown to modulate the activity of several enzymes, including tyrosinase and acetylcholinesterase. Furthermore, N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been investigated for its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide is its broad range of potential applications in various fields. Additionally, the compound is relatively easy to synthesize and has been optimized for high yield and purity. However, one of the limitations of N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Furthermore, the compound has not yet been extensively studied in vivo, which limits its potential for clinical applications.
Future Directions
There are several future directions for the study of N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide. One area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties. Furthermore, the development of novel synthetic methods for N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide could lead to the discovery of new derivatives with improved properties.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been reported to possess antimicrobial activity against several bacterial strains. Additionally, N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-5-3-6-12(14(11)18)20-16(21)10-8-9-4-1-2-7-13(9)22-15(10)19/h1-8,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMLSJOBINHRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B4279307.png)
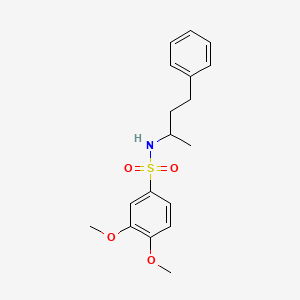
![1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4279335.png)
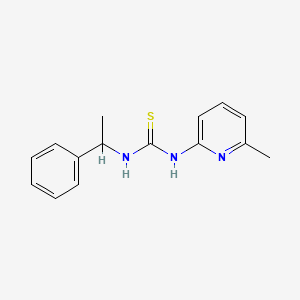


![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4279363.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279373.png)
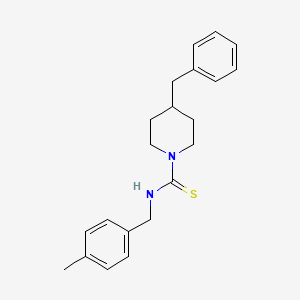
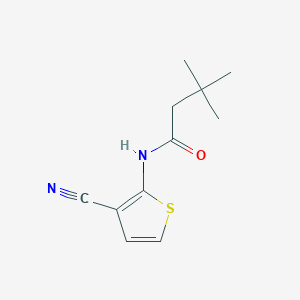
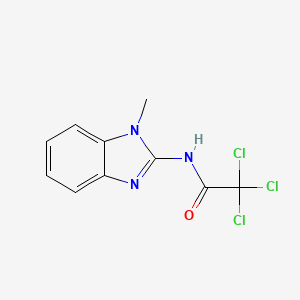
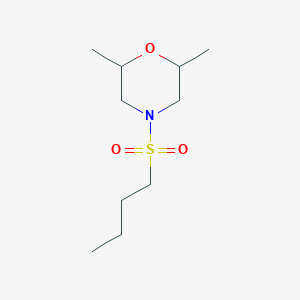
![2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4279402.png)
